molecular formula C10H12FNO B13298430 4-[Amino(cyclopropyl)methyl]-2-fluorophenol

4-[Amino(cyclopropyl)methyl]-2-fluorophenol

Cat. No.: B13298430
M. Wt: 181.21 g/mol
InChI Key: ZOUHBCAOLZCMLH-UHFFFAOYSA-N
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Description

4-[Amino(cyclopropyl)methyl]-2-fluorophenol: is an organic compound that features a cyclopropyl group attached to an amino group, which is further connected to a methyl group. This structure is bonded to a phenol ring that has a fluorine atom at the second position. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Amino(cyclopropyl)methyl]-2-fluorophenol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor followed by the introduction of the amino group. The reaction conditions typically require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 4-[Amino(cyclopropyl)methyl]-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-[Amino(cyclopropyl)methyl]-2-fluorophenol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-[Amino(cyclopropyl)methyl]-2-fluorophenol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the cyclopropyl group provides steric hindrance that can influence binding affinity. The fluorine atom’s electronegativity can also affect the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    4-[Amino(cyclopropyl)methyl]-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.

    4-[Amino(cyclopropyl)methyl]-2-bromophenol: Similar structure but with a bromine atom instead of fluorine.

    4-[Amino(cyclopropyl)methyl]-2-iodophenol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in 4-[Amino(cyclopropyl)methyl]-2-fluorophenol makes it unique compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

4-[amino(cyclopropyl)methyl]-2-fluorophenol

InChI

InChI=1S/C10H12FNO/c11-8-5-7(3-4-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2

InChI Key

ZOUHBCAOLZCMLH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)O)F)N

Origin of Product

United States

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